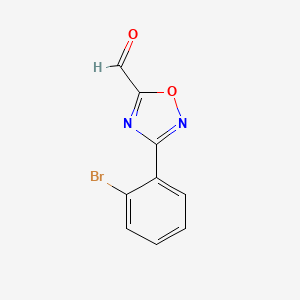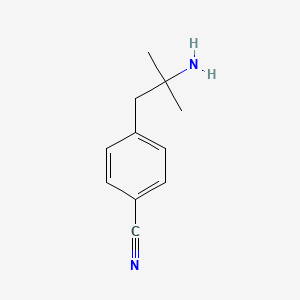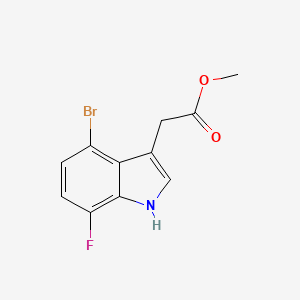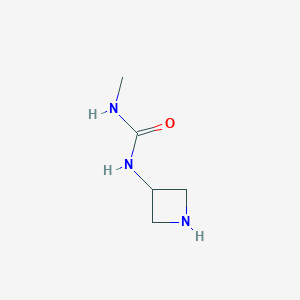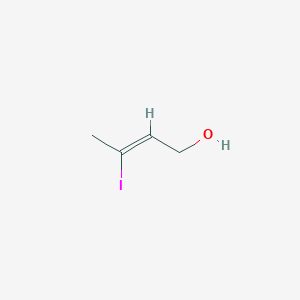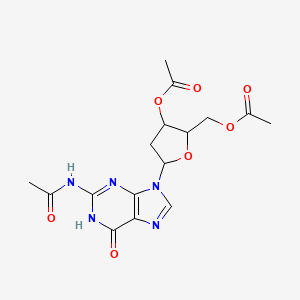
Dibenzyl (2,3-dihydroxy-3-methyl-4-phenylmethoxybutyl) phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le phosphate de dibenzyle (2,3-dihydroxy-3-méthyl-4-phénylméthoxybutyle) est un composé organique de formule moléculaire C26H31O7P. Il s'agit d'un ester phosphorique qui présente une structure complexe avec plusieurs groupes fonctionnels, y compris des groupes hydroxyle, méthyle et phénylméthoxy.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du phosphate de dibenzyle (2,3-dihydroxy-3-méthyl-4-phénylméthoxybutyle) implique généralement plusieurs étapes, commençant par la préparation des composés intermédiaires. Une méthode courante implique la réaction du phosphate de dibenzyle avec un composé dihydroxyle approprié dans des conditions contrôlées. La réaction est généralement réalisée en présence d'un catalyseur, tel qu'un acide ou une base forte, pour faciliter le processus d'estérification.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des réactions d'estérification à grande échelle utilisant des réacteurs automatisés. Les conditions du processus, telles que la température, la pression et le temps de réaction, sont optimisées pour obtenir des rendements et une pureté élevés. Des étapes de purification, y compris la cristallisation et la chromatographie, sont utilisées pour isoler le produit final.
Analyse Des Réactions Chimiques
Types de réactions
Le phosphate de dibenzyle (2,3-dihydroxy-3-méthyl-4-phénylméthoxybutyle) subit diverses réactions chimiques, notamment :
Oxydation : Les groupes hydroxyle peuvent être oxydés pour former les cétones ou aldéhydes correspondants.
Réduction : Le composé peut être réduit pour former des alcools ou d'autres dérivés réduits.
Substitution : Le groupe phénylméthoxy peut subir des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) et le borohydrure de sodium (NaBH4) sont utilisés.
Substitution : Des nucléophiles comme les ions hydroxyde (OH-) ou les ions alcoolate (RO-) sont utilisés dans les réactions de substitution.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des cétones ou des aldéhydes, tandis que la réduction peut produire des alcools.
Applications de la recherche scientifique
Le phosphate de dibenzyle (2,3-dihydroxy-3-méthyl-4-phénylméthoxybutyle) a un large éventail d'applications dans la recherche scientifique :
Chimie : Il est utilisé comme réactif en synthèse organique et comme brique de base pour des molécules plus complexes.
Biologie : Le composé est étudié pour son activité biologique potentielle et ses interactions avec les biomolécules.
Médecine : La recherche est en cours pour explorer ses applications thérapeutiques potentielles, notamment en tant que candidat médicament.
Industrie : Il est utilisé dans la production de produits chimiques et de matériaux spécialisés ayant des propriétés spécifiques.
Mécanisme d'action
Le mécanisme d'action du phosphate de dibenzyle (2,3-dihydroxy-3-méthyl-4-phénylméthoxybutyle) implique son interaction avec des cibles moléculaires et des voies. Le composé peut se lier à des enzymes ou des récepteurs spécifiques, modulant leur activité. La présence de plusieurs groupes fonctionnels lui permet de participer à diverses réactions biochimiques, influençant les processus cellulaires.
Applications De Recherche Scientifique
Dibenzyl (2,3-dihydroxy-3-methyl-4-phenylmethoxybutyl) phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug candidate.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Dibenzyl (2,3-dihydroxy-3-methyl-4-phenylmethoxybutyl) phosphate involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity. The presence of multiple functional groups allows it to participate in various biochemical reactions, influencing cellular processes.
Comparaison Avec Des Composés Similaires
Composés similaires
Phosphate de dibenzyle : Un ester phosphorique plus simple ayant une réactivité similaire mais manquant de groupes fonctionnels supplémentaires.
Phosphate de phénylméthoxybutyle : Un composé apparenté avec un motif de substitution différent sur la chaîne butyle.
Unicité
Le phosphate de dibenzyle (2,3-dihydroxy-3-méthyl-4-phénylméthoxybutyle) est unique en raison de sa structure complexe, qui offre de multiples sites de modification chimique et d'interaction. Cela en fait un composé polyvalent pour diverses applications dans la recherche et l'industrie.
Propriétés
Formule moléculaire |
C26H31O7P |
|---|---|
Poids moléculaire |
486.5 g/mol |
Nom IUPAC |
dibenzyl (2,3-dihydroxy-3-methyl-4-phenylmethoxybutyl) phosphate |
InChI |
InChI=1S/C26H31O7P/c1-26(28,21-30-17-22-11-5-2-6-12-22)25(27)20-33-34(29,31-18-23-13-7-3-8-14-23)32-19-24-15-9-4-10-16-24/h2-16,25,27-28H,17-21H2,1H3 |
Clé InChI |
BCLRWWIOYQIQTQ-UHFFFAOYSA-N |
SMILES canonique |
CC(COCC1=CC=CC=C1)(C(COP(=O)(OCC2=CC=CC=C2)OCC3=CC=CC=C3)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


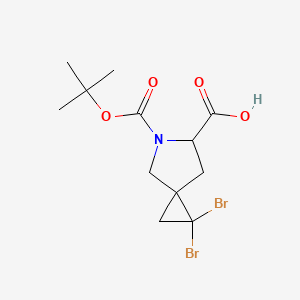
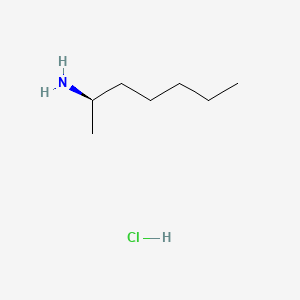
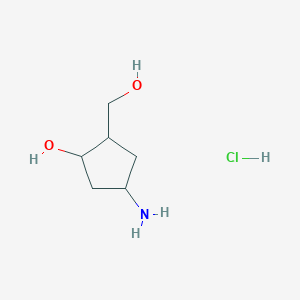

![1,1,3-Trimethyl-2-[3-(1,1,3-trimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)prop-2-en-1-yl]-1H-benzo[e]indol-3-ium perchlorate](/img/structure/B12286617.png)
